Cgs-9896
CAS No.: 77779-36-3
Cat. No.: VC0006420
Molecular Formula: C16H10ClN3O
Molecular Weight: 295.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77779-36-3 |
---|---|
Molecular Formula | C16H10ClN3O |
Molecular Weight | 295.72 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Standard InChI | InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |
Standard InChI Key | QCBUAKLOWCOUCR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Chemical Identity and Structural Properties
Molecular Characteristics
CGS-9896 (Chemical Abstracts Service Registry Number: 77779-36-3) possesses the molecular formula and a molecular weight of 295.723 g/mol . The compound’s structure features a pyrazoloquinoline backbone substituted with a chlorophenyl group, which contributes to its high receptor-binding affinity. The SMILES notation for CGS-9896 is ClC1=CC=C(C=C1)N2N=C3C(=CNC4=CC=CC=C34)C2=O
, and its InChI key is CQINXWYVIOMBEI-UHFFFAOYSA-N
.
Table 1: Molecular Properties of CGS-9896
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 295.723 g/mol |
Stereochemistry | Achiral |
Plasma Protein Binding | 98.6% |
LogP (Predicted) | 3.2 |
Synthesis and Structural Analogues
CGS-9896 belongs to a class of pyrazoloquinoline derivatives synthesized through cyclocondensation reactions involving chlorophenyl hydrazines and quinoline precursors . Modifications to the pyrazolo ring or chlorophenyl substituent alter receptor-binding kinetics, as demonstrated in comparative studies with analogues like CGS 8216 and CGS 9895 . These structural variations influence selectivity for benzodiazepine receptor subtypes, with CGS-9896 showing preferential binding to cerebellar (Type I) receptors .
Pharmacological Profile
Mechanism of Action
CGS-9896 acts as a partial agonist at benzodiazepine receptors, inhibiting the binding of -flunitrazepam with subnanomolar values (0.2–0.8 nM) . Unlike full agonists such as diazepam, CGS-9896 exhibits mixed agonist-antagonist properties:
-
Agonist Activity: Reduces pentylenetetrazol-induced seizures and exhibits anticonflict effects in rodent models .
-
Antagonist Activity: Blocks diazepam-induced rotorod impairment and ethanol-potentiated motor deficits .
This dual activity arises from its selective modulation of GABA receptor subunits, particularly those associated with anxiolysis rather than sedation .
Anticonvulsant Properties
Pharmacokinetics and Metabolism
Disposition in Non-Human Primates
Intravenous studies in cynomolgus monkeys reveal dose-dependent pharmacokinetics:
Table 2: Pharmacokinetic Parameters of CGS-9896 in Monkeys
Dose (µg/h/kg) | Steady-State Plasma Concentration (ng/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
---|---|---|---|
60 | 38.4 | 35.3 | 1.8 |
120 | 51.8 | 35.3 | 1.5 |
240 | 124.0 | 35.3 | 1.2 |
Key findings include:
-
High Hepatic Extraction: First-pass metabolism accounts for 84% of clearance, rendering oral bioavailability low .
-
Nonlinear Tissue Distribution: Reduced volume of distribution at higher doses suggests saturable tissue uptake .
Protein Binding and Blood Partitioning
CGS-9896 exhibits 98.6% plasma protein binding, primarily to albumin and α1-acid glycoprotein . The plasma-to-blood concentration ratio remains constant across doses (0.6–0.7), indicating minimal erythrocyte partitioning .
Comparative Studies and Receptor Interactions
Affinity for Benzodiazepine Receptor Subtypes
CGS-9896’s receptor-binding profile differs markedly from classical benzodiazepines:
Table 3: Receptor-Binding Affinities
Compound | Cerebellar (nM) | Spinal Cord (nM) |
---|---|---|
CGS-9896 | 0.3 | 1.2 |
Diazepam | 2.1 | 8.7 |
CGS 8216 | 0.9 | 3.4 |
The higher cerebellar affinity correlates with CGS-9896’s selective anxiolytic effects .
Interaction with GABAergic Agents
CGS-9896 potentiates GABA-mediated chloride influx in cortical neurons but fails to enhance the effects of GABA agonists like SL 75 102 . This partial agonism underlies its ability to antagonize diazepam’s sedative effects while retaining anxiolytic efficacy .
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